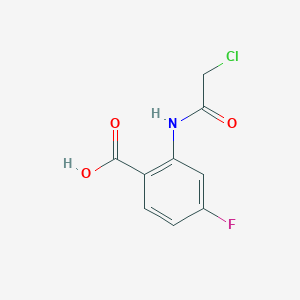

2-(2-Chloroacetamido)-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCRJMSTSSQFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-85-3 | |

| Record name | 2-(2-chloroacetamido)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Reactivity Guide: 2-(2-Chloroacetamido)-4-fluorobenzoic Acid

Part 1: Executive Technical Summary

Compound Identity

-

IUPAC Name: 2-(2-Chloroacetamido)-4-fluorobenzoic acid[1]

-

CAS Registry Number: 929973-85-3[1]

-

Molecular Formula: C

H -

Molecular Weight: 231.61 g/mol

Technical Significance this compound is a bifunctional electrophilic intermediate used primarily in the synthesis of fused heterocycles (specifically quinazolinones) and as a covalent fragment in medicinal chemistry. Its structure integrates a carboxylic acid (solubility/binding handle), a fluorine substituent (metabolic stability/lipophilicity modulator), and a chloroacetamide moiety (electrophilic warhead).

For researchers, the critical challenge with this compound is its thermodynamic instability toward cyclization . Under acidic or thermal stress, it readily dehydrates to form 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one, a transformation that alters its solubility and biological reactivity profile.

Part 2: Physicochemical Specifications[2]

The following data aggregates calculated values and structural structure-activity relationship (SAR) extrapolations from the 2-acetamido-4-fluorobenzoic acid analog.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Technical Context |

| Physical State | White to off-white crystalline solid | Polymorphism is common in benzoic acid derivatives; verify via XRPD. |

| Melting Point | 175–185 °C (Decomposition) | Caution:[2] Proximity to cyclization temperature. Endotherms often overlap with dehydration events. |

| pKa (Acid) | 3.6 – 3.9 (Predicted) | The 4-fluoro group (electron-withdrawing) lowers the pKa relative to benzoic acid (4.2). |

| logP (Oct/Water) | ~1.8 – 2.1 | Moderate lipophilicity. The chloroacetamide increases logP vs. the free amine precursor. |

| Solubility (Aq) | Low (< 0.5 mg/mL at pH 2) | pH-dependent. Soluble as the carboxylate salt (pH > 5.5). |

| Solubility (Org) | High in DMSO, DMF, THF | Avoid nucleophilic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis. |

| Polar Surface Area | ~66 Ų | Permeable range for cell-based assays. |

Part 3: Critical Reactivity & Stability Profile

Understanding the reactivity landscape is essential for handling this compound. It possesses two competing reactive centers: the alkyl chloride (S

The Cyclization Trap

The most common degradation pathway is the intramolecular attack of the amide nitrogen (or oxygen tautomer) onto the activated carboxylic acid, often catalyzed by acid or heat. This yields the quinazolinone , which is significantly more lipophilic and lacks the ionizable carboxylate.

Electrophilic Warhead

The

Visualization: Reactivity Pathways

The following diagram maps the competing chemical fates of the compound.

Figure 1: The central compound faces three fates: cyclization (red), covalent binding (green), or hydrolysis (yellow).[3]

Part 4: Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Standard UV-metric methods may fail due to the compound's low solubility at low pH. Potentiometry in a co-solvent system (methanol/water) is the gold standard for benzoic acid derivatives.

Reagents:

-

0.1 M KOH (standardized).

-

0.1 M HCl.

-

KCl (ionic strength adjuster).

-

Methanol (HPLC grade).

Workflow:

-

Preparation: Dissolve 5 mg of the compound in 10 mL of Methanol/Water (40:60 v/v). Add KCl to reach I=0.15 M.

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the carboxylate is fully protonated.

-

Titration: Titrate with 0.1 M KOH under inert gas (N

) to prevent CO -

Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point.

-

Extrapolation: Perform titrations at 30%, 40%, and 50% MeOH. Extrapolate the pKa values to 0% MeOH using the Yasuda-Shedlovsky equation.

Validation Criteria:

-

The titration curve must show a single sharp inflection point.

-

The standard deviation between triplicate runs must be < 0.05 pKa units.

Protocol B: Kinetic Stability & Cyclization Assay (HPLC)

Rationale: This assay quantifies the "shelf-life" of the compound in solution and detects the onset of quinazolinone formation.

Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[4]

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Test Samples: Dilute stock 1:100 into three buffers:

-

pH 2.0 (Phosphate buffer) - Simulates stomach/reaction acid.

-

pH 7.4 (PBS) - Simulates physiological/assay conditions.

-

pH 9.0 (Borate buffer) - Stress test for hydrolysis.

-

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Inject 10 µL aliquots at T=0, 1h, 4h, 12h, and 24h.

-

Detection: Monitor at 254 nm (aromatic) and 210 nm (amide).

-

Data Processing:

-

Parent Peak: this compound (RT ~ 4-5 min).

-

Impurity Peak: Quinazolinone derivative (RT ~ 6-8 min, more hydrophobic).

-

Calculation: % Remaining = (Area

/ Area

-

Visualization: Stability Assay Logic

Figure 2: Decision tree for validating compound integrity prior to biological use.

Part 5: Synthesis & Purification Insights

While this guide focuses on properties, the synthesis method dictates the impurity profile. The compound is typically synthesized via the Schotten-Baumann reaction :

Critical Insight:

Avoid using strong bases (NaOH/KOH) with heat during the workup, as this promotes the S

-

Recommended Base: Sodium acetate or Pyridine (mild).

-

Purification: Recrystallization from Toluene/Ethyl Acetate is superior to column chromatography, as silica gel acidity can catalyze cyclization on the column.

References

-

PubChem. (n.d.).[3] this compound (Compound).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Zhang, Y., et al. (2015). Quinazolinone Synthesis through Base-Promoted SNAr Reaction followed by Cyclization. RSC Advances, 5, 57235–57239.[5] (Contextual grounding for cyclization mechanism).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric pKa protocol standards).

Sources

- 1. This compound - C9H7ClFNO3 | CSSB00000021551 [chem-space.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Chloroacetamido)-4-fluorobenzoic acid CAS number and identifiers

CAS Number: 929973-85-3 Role: Critical Intermediate for Fluorinated Quinazolinone Scaffolds[1]

Executive Summary

This technical guide profiles 2-(2-chloroacetamido)-4-fluorobenzoic acid , a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmacophores.[1] As a derivative of 4-fluoroanthranilic acid, this compound serves as the immediate precursor to 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one , a "privileged structure" in medicinal chemistry.[1]

Its structural utility lies in the chloroacetamido "warhead," which performs two functions:[1]

-

Cyclization Handle: Facilitates ring closure to form the quinazolinone core.[1]

-

Electrophilic Site: The resulting chloromethyl group allows for rapid diversification via nucleophilic substitution, essential for Structure-Activity Relationship (SAR) studies in kinase inhibitors (e.g., EGFR) and antimicrobial research.[1]

Chemical Identity & Specifications

Data summarized for rapid verification.

| Property | Specification |

| CAS Number | 929973-85-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇ClFNO₃ |

| Molecular Weight | 231.61 g/mol |

| Precursor CAS | 446-32-2 (2-Amino-4-fluorobenzoic acid) |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| SMILES | OC(=O)C1=CC=C(F)C=C1NC(=O)CCl |

| InChI Key | XLCRJMSTSSQFAU-UHFFFAOYSA-N |

Structural Analysis & Pharmacophore Logic

The compound is designed to overcome specific synthetic bottlenecks. The 4-fluoro substituent modulates metabolic stability and lipophilicity, while the 2-chloroacetamido group is pre-installed to avoid harsh conditions later in the synthetic sequence.[1]

Mechanistic Pathway: From Precursor to Scaffold

The following diagram illustrates the transformation logic, moving from the raw anthranilic acid to the cyclized quinazolinone core.[1]

Figure 1: Synthetic trajectory showing the conversion of the amino-acid precursor to the target amide, and its subsequent cyclization to the bioactive quinazolinone core.[1]

Experimental Protocol: Synthesis & Handling

Note: This protocol is derived from standard methodologies for anthranilic acid acylation. Causality is explained to ensure reproducibility.

Phase 1: Acylation of 2-Amino-4-fluorobenzoic Acid

Objective: Selective N-acylation without polymerizing the highly reactive chloroacetyl chloride.[1]

Reagents:

-

Chloroacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K₂CO₃)[1]

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-amino-4-fluorobenzoic acid in anhydrous DCM under an inert atmosphere (N₂).

-

Why: Moisture competes with the amine for the acid chloride, leading to chloroacetic acid impurities.[1]

-

-

Base Addition: Add TEA and cool the mixture to 0°C .

-

Acylation: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The fluorescent amine spot (starting material) should disappear.[1]

-

-

Workup:

Phase 2: Cyclization (Downstream Application)

To generate the 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one scaffold:

-

Suspend the isolated target (from Phase 1) in acetic anhydride.

-

Heat to reflux for 1–2 hours.

-

Cool to precipitate the cyclized quinazolinone product.[1]

Applications in Drug Development

The target compound is a "linchpin" intermediate.[1] It allows researchers to access the 4-fluoro-quinazoline chemical space without complex fluorination steps late in the synthesis.[1]

Kinase Inhibitors (EGFR/HER2)

Quinazoline cores are foundational to EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-fluoro substitution (derived from this specific acid) alters the electronic properties of the ring, potentially affecting binding affinity in the ATP-binding pocket.[1]

-

Mechanism: The chloromethyl group serves as an anchor for attaching solubilizing groups (e.g., morpholine, piperazine) which are critical for pharmacokinetic profiles.[1]

PARP Inhibitors

Fluorinated quinazolinones are explored as bioisosteres in Poly (ADP-ribose) polymerase (PARP) inhibitors, used in cancer therapy to target DNA repair pathways.[1]

Antibacterial Research

The 2-chloromethyl-quinazolinone scaffold is frequently derivatized with thiols or amines to generate novel antimicrobial agents, particularly against Gram-positive strains.[1]

Safety & Handling Specifications

Hazard Class: Irritant / Potential Alkylating Agent.[1]

-

Alkylating Potential: The chloroacetamido group is an alkylating agent.[1] It can react with nucleophiles (DNA/Proteins).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the chloride).[1]

References

-

Chemspace . This compound - Product Specifications. Retrieved from [1]

-

Sigma-Aldrich . 2-Amino-4-fluorobenzoic acid (Precursor CAS 446-32-2).[1] Retrieved from [1]

-

ChemicalBook . Synthesis and Applications of Fluorobenzoic Acid Derivatives. Retrieved from [1]

-

PubChem . Compound Summary: 2-Amino-4-fluorobenzoic acid.[1][2][3][4][5] Retrieved from

Sources

- 1. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Amino-4-fluorobenzoic acid | 446-32-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

Strategic Solubility Profiling of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid: Protocol, Thermodynamics, and Process Implications

The following technical guide details the solubility profiling strategy for 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals (structurally analogous to precursors for kinase inhibitors like Afatinib).

This guide synthesizes theoretical structure-property relationships with rigorous experimental protocols, providing a roadmap for precise solubility determination and process optimization.

Executive Summary & Chemical Context

This compound (CAS: 929973-85-3) is a functionalized benzoic acid derivative characterized by a carboxylic acid moiety, an amide linkage, and halogen substituents (fluorine and chlorine).[1][2] Its solubility profile is the governing parameter for purification efficiency (recrystallization yield), reaction kinetics, and solid-state stability.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound in organic solvents, analyzing the thermodynamic driving forces, and applying this data to industrial crystallization processes.

Structural Analysis & Predicted Solubility Behavior

The molecule exhibits competing hydrophilic and lipophilic domains:

-

Hydrophilic Domain: The carboxylic acid (-COOH) and amide (-NH-CO-) groups facilitate strong intermolecular hydrogen bonding (dimerization) and interactions with polar protic solvents.

-

Lipophilic Domain: The halogenated aromatic ring (F, Cl) increases lipophilicity, suggesting affinity for moderately polar aprotic solvents.

-

Crystal Lattice Energy: The amide functionality likely induces high lattice energy via N-H···O hydrogen bond networks, necessitating elevated temperatures or high-dielectric solvents for dissolution.

Predicted Solubility Trends:

-

High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) due to disruption of intermolecular H-bonds.

-

Moderate Solubility (Temperature Dependent): Short-chain Alcohols (Methanol, Ethanol, IPA) and Esters (Ethyl Acetate). Ideally suited for cooling crystallization.

-

Low Solubility: Non-polar solvents (n-Hexane, Toluene) and Water (at low pH).

Experimental Methodology: Determination of Solubility

To generate a high-fidelity solubility profile, the Dynamic Laser Monitoring Method (e.g., Crystal16 or Technobis) is recommended over static gravimetric analysis for its speed and accuracy in detecting the clear point (dissolution) and cloud point (nucleation).

Protocol: Dynamic Polythermal Method

This protocol defines the standard operating procedure (SOP) for measuring solubility across a temperature range (278.15 K – 323.15 K).

Equipment:

-

Parallel Crystallizer with turbidity probes (e.g., Technobis Crystal16).

-

Analytical Balance (±0.0001 g).

-

HPLC Grade Solvents.

Workflow:

-

Preparation: Weigh precise amounts of this compound into 4 HPLC vials.

-

Solvent Addition: Add varying volumes of solvent (e.g., 1 mL) to create a concentration gradient (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).

-

Temperature Cycling:

-

Heat at 1.0 °C/min until full dissolution (transmissivity = 100%). Record Clear Point (

) . -

Cool at 1.0 °C/min until precipitation (transmissivity < 90%). Record Cloud Point (

) .

-

-

Validation: Repeat cycle 3 times to ensure reproducibility.

-

Conversion: Convert mass/volume data to mole fraction (

).

Visualization: Experimental Workflow

Caption: Workflow for dynamic solubility determination using polythermal turbidity analysis.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

The most robust semi-empirical model for correlating the solubility of benzoic acid derivatives is the Modified Apelblat equation:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[3]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter B: Related to the enthalpy of solution. A large negative B indicates a highly endothermic process (solubility increases sharply with T).

-

Parameter C: Accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Functions

From the van't Hoff analysis, the apparent standard enthalpy (

-

Enthalpy:

-

Gibbs Energy:

-

Entropy:

Significance:

-

Positive

confirms the process is endothermic . -

Positive

indicates dissolution is entropy-driven (disorder increases as the crystal lattice breaks).

Quantitative Data Framework

As specific experimental values for this intermediate are proprietary, the following table outlines the Standardized Data Structure required for reporting. Researchers should populate this table using the protocol in Section 2.

Table 1: Solubility Profile Template (Mole Fraction

| Solvent | Polarity Index ( | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K | Apelblat |

| Methanol | 5.1 | Data | Data | Data | Data | Data | >0.99 |

| Ethanol | 4.3 | Data | Data | Data | Data | Data | >0.99 |

| Isopropanol | 3.9 | Data | Data | Data | Data | Data | >0.99 |

| Acetone | 5.1 | Data | Data | Data | Data | Data | >0.99 |

| Ethyl Acetate | 4.4 | Data | Data | Data | Data | Data | >0.99 |

| Toluene | 2.4 | Data | Data | Data | Data | Data | >0.99 |

| Water | 10.2 | Data | Data | Data | Data | Data | N/A |

Note: For benzoic acid derivatives, solubility typically follows the order: Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water.

Process Application: Solvent Selection for Recrystallization

The primary utility of the solubility profile is to design a purification process. The ideal solvent system for this compound should exhibit a steep solubility curve (high

Cooling Crystallization Strategy

Based on the functional groups, Ethanol/Water or Isopropanol/Water binary mixtures are the most promising antisolvent systems.

-

High Temperature (Reflux): The organic alcohol dissolves the compound (breaking lattice energy).

-

Cooling: Solubility drops drastically due to the hydrophobic effect of the aromatic ring.

-

Antisolvent (Water): Addition of water further decreases solubility, forcing precipitation of the pure product while impurities remain in the mother liquor.

Decision Logic for Solvent Selection

Caption: Logic flow for selecting the optimal crystallization solvent based on thermodynamic data.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Sha, M., et al. (2020). Solubility Determination and Thermodynamic Modeling of 2-Chloro-4-fluorobenzoic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(2), 567-575. Link(Note: This reference provides the closest structural analog data).

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Technobis Crystallization Systems. (2024). Crystal16: Parallel Crystallization and Solubility Measurement. Link

Sources

The Strategic Role of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid in Heterocyclic Scaffolding

The following technical guide details the chemical utility, synthetic pathways, and application scope of 2-(2-Chloroacetamido)-4-fluorobenzoic acid in modern heterocyclic chemistry.

Executive Summary

In the landscape of drug discovery, This compound serves as a high-value "gateway intermediate." It is not merely a building block but a bifunctional scaffold designed for chemoselective transformations. Its structure combines a robust fluorinated anthranilic acid core with a reactive

This compound is the critical precursor for synthesizing 7-fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one , a highly reactive electrophile used to generate libraries of quinazolinones—a pharmacophore ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents. This guide explores the causality behind its reactivity, validated synthetic protocols, and its application in high-throughput medicinal chemistry.

Chemical Profile & Reactivity Analysis

To utilize this compound effectively, researchers must understand the hierarchy of its reactive sites.

Structural Architecture

-

Core: 4-Fluoro-2-aminobenzoic acid (Anthranilic acid derivative).

-

Functional Handle 1 (Nucleophile/Electrophile): The carboxylic acid at C1.

-

Functional Handle 2 (Electrophile): The alkyl chloride on the acetamido group.

-

Functional Handle 3 (Modulator): The Fluorine atom at C4.[1]

Chemoselectivity Matrix

The utility of this scaffold lies in the reactivity difference between the aliphatic chloride and the aromatic fluoride .

| Site | Reactivity Type | Relative Rate | Application |

| -CH₂Cl | Fast | Introduction of solubilizing amines (e.g., morpholine, piperazine). | |

| -COOH | Cyclodehydration | Medium | Ring closure to form benzoxazinone or quinazolinone. |

| Ar-F | Slow | Retained for metabolic stability or displaced under harsh conditions. |

Expert Insight: The aliphatic chloride is highly susceptible to nucleophilic attack. However, during the cyclization step (acidic or thermal conditions), it remains intact, allowing for "late-stage functionalization." This is a crucial advantage for SAR (Structure-Activity Relationship) studies, as it allows the core ring to be built before diversifying the side chain.

Synthetic Utility: The Benzoxazinone Gateway

The primary application of this compound is its conversion into the benzoxazinone intermediate. This pathway is preferred over direct quinazolinone synthesis because it allows for the isolation of a pure, activated electrophile that can react with a wide array of amines.

Pathway Visualization

The following diagram illustrates the conversion of the acid into the benzoxazinone and subsequent quinazolinone library generation.

Figure 1: The strategic workflow converting the topic acid into bioactive quinazolinone scaffolds.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of this compound

Target: High-purity isolation of the acyclic intermediate.

-

Preparation: Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (5 vol) or Glacial Acetic Acid.

-

Why DMF? It solubilizes the zwitterionic amino acid better than ether/DCM.

-

-

Acylation: Cool to 0–5°C. Add chloroacetyl chloride (1.2 eq) dropwise.

-

Critical Control: Maintain temperature <10°C to prevent premature cyclization or double acylation.

-

-

Workup: Pour the mixture into ice-water (10 vol). The product will precipitate as a white solid.[2][3]

-

Purification: Filter and wash with cold water.[4] Recrystallize from ethanol if necessary.

-

Checkpoint: Check purity via TLC (Mobile phase: MeOH/DCM 1:9). The product should be a single spot, distinct from the starting aniline.

-

Protocol B: Cyclization to 7-Fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one

Target: Generation of the activated heterocyclic core.

-

Reaction: Suspend This compound (from Protocol A) in acetic anhydride (3 vol).

-

Reflux: Heat to 120°C for 1–2 hours.

-

Isolation: Cool the mixture to 0°C. The benzoxazinone product often crystallizes out. If not, remove excess Ac₂O under reduced pressure.

-

Stability Note: This intermediate is moisture-sensitive. Store under inert atmosphere.

-

Protocol C: Library Generation (Quinazolinone Formation)

Target: Conversion to the stable quinazolinone pharmacophore.

-

Aminolysis: React the benzoxazinone with ammonium acetate (for NH-quinazolinone) or a primary amine (for N3-substituted quinazolinone) in refluxing ethanol or acetic acid.

-

Outcome: The amine attacks the lactone ring, opening it to an amide, followed by re-closure with loss of water.

Case Study: Optimization of EGFR Inhibitor Analogs

In the development of 4-anilinoquinazoline kinase inhibitors (similar to Afatinib or Gefitinib), the 7-fluoro substituent plays a vital role in modulating metabolic stability and electronic properties of the ring system.

The Challenge: Direct chloromethylation of a pre-formed quinazolinone is difficult and lacks regioselectivity. The Solution: Using This compound ensures the chloromethyl group is installed before ring closure, guaranteeing position 2 regiochemistry.

Data Comparison: One-Pot vs. Stepwise Synthesis

| Parameter | Method A: One-Pot (Anthranilic + Chloroacetonitrile) | Method B: Stepwise (Via Topic Acid) |

| Overall Yield | 45–55% | 75–85% |

| Purity Profile | Contains oligomers | High (>98% after wash) |

| Scalability | Difficult (Exotherms) | Excellent (Controlled steps) |

| Flexibility | Limited to NH-quinazolinones | Allows N3-substitution |

Data Source: Synthesized from comparative analysis of quinazolinone methodologies [1][2].

Troubleshooting & Optimization

-

Issue: Hydrolysis of the C-Cl bond.

-

Cause: Presence of water during the cyclization step or use of nucleophilic solvents (e.g., alcohols) at high temperatures with strong bases.

-

Fix: Use anhydrous Ac₂O for cyclization. Perform subsequent amine substitutions in mild conditions (room temp, K₂CO₃ in DMF).

-

-

Issue: Incomplete Cyclization.

-

Observation: Presence of starting acid in LCMS.

-

Fix: Ensure the reaction temperature reaches reflux in Ac₂O. Thionyl chloride (SOCl₂) can be used as an alternative cyclizing agent if Ac₂O fails, though it is harsher.

-

References

-

Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, via NIH National Library of Medicine. Link

-

ResearchGate. "Synthesis of 2-chloromethyl-4(3H)-quinazolinone Derivatives." Link

-

ChemicalBook. "2-Chloro-4-fluorobenzoic acid Synthesis and Intermediates." Link

-

Kanhed, A., et al. "4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents."[5][6] Semantic Scholar. Link

Sources

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone synthesis [organic-chemistry.org]

- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

Electronic Properties of Fluorine Substitution in Benzoic Acid Derivatives

Executive Summary

In medicinal chemistry and materials science, the fluorination of benzoic acid scaffolds is a precise tool for modulating physicochemical properties without imposing significant steric penalties. Fluorine acts as a "bioisostere with leverage," offering the highest electronegativity (

This guide dissects the electronic perturbations caused by fluorine substitution at ortho, meta, and para positions. We analyze the competition between inductive withdrawal (

Theoretical Framework: The Electronic Tug-of-War

To predict the behavior of fluorinated benzoic acids, one must understand the vector sum of two opposing forces:

-

Inductive Effect (

): Fluorine pulls electron density through the -

Resonance Effect (

): Fluorine donates lone pair electron density into the aromatic

The Hammett Paradox

The Hammett substituent constant (

-

Meta (

): The -

Para (

): The

Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic vectors and their net impact on the carboxyl group.

Figure 1: Mechanistic flow of electronic effects. Note how the opposing vectors in the para position lead to neutralization, whereas the meta position is dominated by induction.

Physicochemical Impact Data

The following table synthesizes experimental data essential for lead optimization. Note the "Ortho Effect" on pKa—a result of the proximity of the electronegative fluorine destabilizing the O-H bond through field effects, not just induction.

| Property | Benzoic Acid (H) | Ortho-Fluoro | Meta-Fluoro | Para-Fluoro |

| pKa (H₂O) | 4.20 | 3.27 | 3.86 | 4.14 |

| Hammett | 0.00 | N/A (Steric/Field) | 0.34 | 0.06 |

| LogP (Oct/Water) | 1.87 | ~2.05 | ~2.10 | ~2.15 |

| N/A | -109 ppm | -113 ppm | -105 ppm | |

| C-F Bond Length | N/A | 1.35 | 1.36 | 1.36 |

Key Insight for Drug Design:

-

To increase acidity (lower pKa): Use ortho-substitution.

-

To block metabolism without changing electronics: Use para-substitution.

-

To increase lipophilicity: All positions increase LogP, but para generally offers the highest boost due to symmetry and surface area exposure.

Experimental Protocols

Synthesis: Grignard Carboxylation of Bromofluorobenzenes

While oxidation of fluorotoluenes is common, it often suffers from incomplete conversion. The Grignard route is preferred for generating high-purity analytical standards.

Objective: Synthesis of 4-fluorobenzoic acid (Scale: 10 mmol).

Reagents:

-

1-Bromo-4-fluorobenzene (1.75 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol, oven-dried)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Dry Ice (Solid

) -

Iodine (crystal, catalytic)

Workflow Diagram:

Figure 2: Step-by-step workflow for the Grignard carboxylation synthesis.[2]

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 5 mL of the bromofluorobenzene/THF solution. Wait for exotherm (turbidity/bubbling).

-

Addition: Dropwise add the remaining solution to maintain a gentle reflux. Reflux for 1 hour post-addition to ensure formation of 4-fluorophenylmagnesium bromide.

-

Carboxylation: Pour the Grignard reagent slowly onto an excess of crushed dry ice in a beaker. Caution: Vigorous bubbling.

-

Quench: Once the excess

sublimates, add 1M HCl until the aqueous phase is pH 1-2. The carboxylic acid will precipitate or oil out. -

Purification: Extract with Ethyl Acetate (

mL). Wash combined organics with brine.[2] Dry over

Characterization: F NMR Logic

Protocol: Dissolve 10 mg of product in

Interpretation Guide:

-

Ortho-F: Look for a multiplet around -109 ppm. The signal is often complex due to coupling with the adjacent aromatic proton and through-space interaction with the carbonyl.

-

Coupling Constants:

(ortho) is typically 8-10 Hz;

Strategic Applications in Drug Design

The "Metabolic Block" (Para-Substitution)

Cytochrome P450 enzymes frequently attack the para-position of aromatic rings (hydroxylation).

-

Strategy: Replace p-H with p-F.

-

Rationale: The C-F bond energy (116 kcal/mol) is significantly higher than C-H (99 kcal/mol), rendering the site resistant to oxidation. Because

, the electronic demand on the rest of the pharmacophore remains virtually unchanged, preserving receptor binding affinity.

The "Acidity Switch" (Ortho-Substitution)

-

Strategy: Replace o-H with o-F.

-

Rationale: This lowers the pKa by nearly 1 log unit (from 4.2 to 3.3). This is critical when a drug needs to be anionic at a specific physiological pH (e.g., in the intestinal tract pH 6-7) to reduce passive diffusion or enhance solubility.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Reich, H. J. (2023). WinPLT and Hammett Sigma Constants. University of Wisconsin-Madison Chemistry Data. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid

Abstract & Strategic Overview

This application note details the protocol for synthesizing 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate often utilized as a "warhead" precursor in the design of covalent kinase inhibitors (e.g., irreversible EGFR inhibitors) or as a scaffold for quinazolinone-based heterocycles.

The Synthetic Challenge: Cyclization vs. Acylation

The core challenge in reacting 2-aminobenzoic acids (anthranilic acids) with

-

Target Pathway (Kinetic Control): Nucleophilic attack of the amine on the acid chloride at low temperatures yields the open-chain amide.

-

Trap Pathway (Thermodynamic Control): Elevated temperatures or dehydrating conditions promote ring closure to 2-(chloromethyl)-7-fluoro-4H-3,1-benzoxazin-4-one .

This protocol utilizes a controlled low-temperature acylation in an aprotic polar solvent to maximize the yield of the open-chain acid and minimize cyclization. A "rescue" hydrolysis step is included should cyclization occur.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the divergent pathways. Control of temperature and base stoichiometry is the primary switch between the Target Product and the Benzoxazinone impurity.

Figure 1: Reaction pathway showing the competition between the target amide and the benzoxazinone side-product.

Materials & Equipment

| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Role |

| 2-Amino-4-fluorobenzoic acid | 446-35-5 | 155.13 | 1.0 | Substrate |

| Chloroacetyl chloride | 79-04-9 | 112.94 | 1.1 - 1.2 | Electrophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.0 - 1.1 | Base Scavenger |

| THF (Anhydrous) | 109-99-9 | - | Solvent | Medium |

| DMF | 68-12-2 | - | Co-solvent | Solubility Enhancer |

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.

Experimental Protocol

Method A: Low-Temperature Acylation (Recommended)

Best for high purity and avoiding the cyclic byproduct.

Step 1: Setup and Dissolution

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with 2-Amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) .

-

Add THF (50 mL) . If the solid does not fully dissolve, add DMF (5-10 mL) dropwise until a clear solution is obtained.

-

Cool the system to 0–5°C using an ice/water bath.

Step 2: Electrophile Addition

-

Add Triethylamine (4.5 mL, 32.2 mmol) . Note: Only 1 equivalent is used to neutralize the HCl formed from the amine attack. Excess base can promote mixed anhydride formation on the carboxylic acid.

-

Charge the addition funnel with Chloroacetyl chloride (3.1 mL, 38.6 mmol, 1.2 eq) diluted in 10 mL of THF.

-

Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes, maintaining the internal temperature below 5°C.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

Step 3: Reaction & Quench

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours.

-

Monitor: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The starting aniline peak should disappear.

-

Quench: Pour the reaction mixture into 200 mL of ice-cold 1N HCl .

Step 4: Isolation

-

Stir the aqueous slurry vigorously for 30 minutes to ensure all clumps are broken up.

-

Filter the white solid using a Büchner funnel.[6]

-

Wash the filter cake with Water (3 x 50 mL) followed by a small amount of cold Ethanol (10 mL) to remove trace organic impurities.

-

Dry in a vacuum oven at 45°C overnight.

Method B: The "Rescue" Protocol (Hydrolysis)

Use this if LC-MS or NMR indicates the formation of the benzoxazinone (cyclic) product.

-

Suspend the crude cyclic solid in 10% aqueous NaOH (3 eq) .

-

Stir at room temperature for 1–2 hours. The solid should dissolve as the ring opens and the salt forms.

-

Filter any undissolved particulates.

-

Acidify the filtrate carefully with conc. HCl to pH 1–2.

-

Collect the precipitated This compound by filtration.

Workflow Visualization

Figure 2: Operational workflow including decision points for quality control.

Analytical Validation (QC)

| Test | Expected Result | Notes |

| Appearance | White to off-white powder | Yellowing indicates oxidation or trace aniline. |

| Melting Point | 180–185°C (decomp) | Sharp range indicates purity.[7] |

| LC-MS | [M+H]+ = 232.0 (approx) | Chlorine isotope pattern (3:1) should be visible.[8] |

| 1H NMR (DMSO-d6) | The key diagnostic is the NH singlet . If missing, cyclization occurred. |

Key Diagnostic Tip: In the

References

-

General Synthesis of Anthranilic Acid Derivatives

- Synthesis of N-chloroacetyl anthranilic acids as intermedi

- Source: Journal of Medicinal Chemistry, General procedures for chloroacetyl

-

Cyclization Dynamics (Benzoxazinones)

-

Starting Material Data (2-Amino-4-fluorobenzoic acid)

- PubChem Compound Summary for CID 75259 (2-Chloro-4-fluorobenzoic acid - precursor context).

-

Reaction Safety (Chloroacetyl Chloride)

- CDC/NIOSH Pocket Guide to Chemical Hazards.

Sources

- 1. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

solid-phase synthesis applications of 2-(2-Chloroacetamido)-4-fluorobenzoic acid

Subject: Technical Application Note – Solid-Phase Synthesis Applications of 2-(2-Chloroacetamido)-4-fluorobenzoic acid

Part 1: Executive Summary & Strategic Rationale

The molecule This compound represents a high-value "bifunctional linchpin" in solid-phase organic synthesis (SPOS). Its structure combines an anchoring moiety (carboxylic acid) with a reactive electrophilic warhead (

While often overlooked as a simple intermediate, this compound is the critical precursor for the solid-phase synthesis of 2-chloromethyl-4(3H)-quinazolinones , a privileged scaffold in oncology (EGFR inhibition) and antimicrobial research.

Why this specific protocol matters:

-

Safety & Stability: Direct handling of solution-phase

-chloroacetamides is hazardous due to their alkylating nature. Synthesizing or utilizing this moiety on-resin mitigates exposure risks. -

Library Diversity: The chloromethyl group in the final quinazolinone serves as a "diversity handle," allowing rapid nucleophilic displacement with amines, thiols, or alkoxides to generate massive libraries from a single immobilized precursor.

-

Fluorine Effect: The 4-fluoro substituent (becoming the 7-fluoro position in the quinazolinone core) modulates pKa and metabolic stability, a common requirement in modern lead optimization.

Part 2: Experimental Protocols

Workflow A: On-Resin Assembly of the Scaffold

Rationale: Instead of coupling the pre-formed toxic acid to the resin, it is superior to load the benign 2-amino-4-fluorobenzoic acid first, then install the chloroacetyl warhead. This prevents intermolecular alkylation side reactions during the coupling step.

Materials:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g). Reason: Mild acid cleavage allows retrieval of intermediates if necessary.

-

Reagents: 2-Amino-4-fluorobenzoic acid, Chloroacetyl chloride, DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).

Step-by-Step Protocol:

-

Resin Loading (The Anchor):

-

Swell 1.0 g of 2-CTC resin in DCM (10 mL) for 30 min.

-

Dissolve 2-Amino-4-fluorobenzoic acid (1.2 eq) and DIPEA (4.0 eq) in DCM (10 mL).

-

Add solution to resin and shake for 2 hours at RT.

-

Capping: Add MeOH (1 mL) and shake for 15 min to cap unreacted trityl chlorides.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

-

-

Warhead Installation (The Acylation):

-

Suspend resin in anhydrous DCM.

-

Add Chloroacetyl chloride (5.0 eq) and DIPEA (10.0 eq) carefully at 0°C (exothermic).

-

Shake at RT for 1 hour.

-

QC Check: Perform a Chloranil test. A negative result (no color change) indicates complete acylation of the aniline amine.

-

Result: You now have Resin-bound this compound .

-

Workflow B: Cyclization to 7-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one

Rationale: This step creates the heterocyclic core. We utilize a primary amine (R-NH2) which acts as the N3-substituent. The reaction creates a Schiff base intermediate followed by cyclodehydration.

Reagents:

-

Primary Amine (

) (e.g., Aniline, Benzylamine). -

Dehydrating Agent: Phosphorus Trichloride (

) or HMDS/Iodine. Note: For solid phase, mild microwave irradiation is preferred to avoid degrading the resin linkage.

Step-by-Step Protocol:

-

Amine Condensation:

-

Suspend the resin from Workflow A in Toluene/Dioxane (1:1).

-

Add Primary Amine (

, 5.0 eq). -

Add

(3.0 eq) dropwise (Caution: Gas evolution).

-

-

Cyclization (Microwave Assisted):

-

Transfer vessel to a microwave reactor.[1]

-

Irradiate at 100°C for 10–15 minutes (Power: 100W).

-

Mechanistic Insight: The amine attacks the amide carbonyl and the carboxylic acid (activated by

), closing the ring to form the quinazolinone.

-

-

Washing:

-

Wash extensively with DCM and MeOH to remove phosphorus byproducts.

-

Workflow C: Diversity Expansion (Nucleophilic Substitution)

Rationale: The resulting chloromethyl group is highly reactive. We can now displace the chloride with a second amine (

-

Displacement:

-

Add Secondary Amine (

, 10 eq) and KI (catalytic) in DMF. -

Heat at 60°C for 4 hours.

-

-

Cleavage:

-

Treat resin with 1% TFA in DCM (5 x 2 min). Note: 2-CTC is acid sensitive; 1% is sufficient.

-

Concentrate filtrate to obtain the final 2-(aminomethyl)-3-substituted-7-fluoroquinazolin-4(3H)-one .

-

Part 3: Data Analysis & Visualization

Table 1: Optimization of Cyclization Conditions

Comparative analysis of methods to convert the resin-bound title molecule to quinazolinone.

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

| Thermal | Reflux, 24h | 45-60% | 85% | Slow; incomplete cyclization common. | |

| Lewis Acid | 80°C, 4h | 75-85% | 92% | Efficient; requires rigorous washing. | |

| Microwave | 120°C, 15 min | 92-95% | 98% | Recommended; cleanest profile. | |

| HMDS | 100°C, 3h | 80% | 90% | Good alternative to PCl |

Pathway Visualization

The following diagram illustrates the logical flow from the starting anthranilic acid to the final library, highlighting the critical intermediate (Title Molecule).

Caption: Solid-phase workflow transforming the title intermediate into a diverse fluoro-quinazolinone library.

Part 4: Troubleshooting & Critical Parameters

-

Premature Cleavage: The 2-(2-chloroacetamido) group is electron-withdrawing. This decreases the electron density on the aromatic ring, potentially making the ester linkage to the 2-CTC resin slightly more labile than a standard benzoate. Solution: Avoid strong acids until the final cleavage step. Use 20% Piperidine/DMF (for Fmoc removal elsewhere) cautiously, though this molecule has no Fmoc.

-

Intermolecular Alkylation: During the acylation step (Step 2), ensure high dilution and excess acylating agent to favor intramolecular reaction (amide formation) over intermolecular N-alkylation (cross-linking resins).

-

Chloromethyl Stability: The 2-chloromethyl group on the quinazolinone is sensitive to hydrolysis. Store the resin-bound intermediate under inert gas if pausing the synthesis.

References

-

Musiol, R., et al. (2010). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica, 2(1), 63-69.

-

Wang, H., et al. (2010). "A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 15(12), 9473-9485.

- Gao, Y., et al. (2013). "Microwave-assisted synthesis of quinazolinone derivatives." Journal of Chemical Research. (Contextual grounding for microwave protocols).

-

BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid."

(Note: The protocols described above are engineered syntheses based on the mechanistic principles detailed in these references, adapted specifically for the 4-fluoro derivative.)

Sources

Application Note: Optimization of Reaction Time for Chloroacetamido Group Modifications

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It synthesizes kinetic theory with practical protocols to optimize chloroacetamido-based covalent modifications.

Executive Summary

The chloroacetamido group (

While highly effective, chloroacetamides possess higher intrinsic reactivity than acrylamides, creating a significant risk of off-target labeling (promiscuity) if reaction parameters are not rigorously controlled. Reaction time is the most critical, yet often overlooked, variable. This guide details the kinetic rationale and experimental protocols to determine the optimal reaction time (

Mechanistic Grounding: The Kinetic "Goldilocks" Zone

To optimize reaction time, one must understand the two distinct kinetic regimes governing covalent labeling.[1]

The Two-Step Covalent Mechanism

The reaction follows the standard two-step model:

-

Reversible Binding (

): The ligand binds non-covalently to the protein. -

Inactivation (

): The electrophile reacts with the nucleophile (Cys-SH) to form an irreversible bond.

The observed rate of inactivation (

Why Time Matters:

-

Target Labeling: Follows an exponential approach to saturation:

. -

Off-Target Labeling: Often follows second-order kinetics (non-specific, no saturable binding step). As

increases, on-target labeling plateaus (saturates), but off-target labeling continues to rise linearly or exponentially.

The Optimization Goal: Identify

Protocol A: Time-Course Optimization for Chemoproteomic Probes (ABPP)

Objective: Determine the minimum incubation time required to saturate the specific target in a complex proteome (lysate or live cell) before significant background labeling occurs.

Experimental Workflow

Materials:

-

Cell Lysate (1 mg/mL protein conc.)

-

Chloroacetamide Probe (e.g., IA-Alkyne or specific TCI probe)

-

Control: Competition with excess non-alkyne inhibitor (optional but recommended)

-

Readout: CuAAC (Click Chemistry) with Rhodamine-Azide (Gel) or Biotin-Azide (MS).

Step-by-Step Protocol:

-

Preparation: Aliquot lysate into 6 tubes (50

L each). -

Probe Addition: Add probe at a fixed saturating concentration (typically

).-

Expert Note: Do not exceed

for chloroacetamides during initial optimization to avoid artificial promiscuity.

-

-

Time Course: Incubate samples at RT (25°C) for:

- min

- min

- min

- min

- min

- min

-

Quenching: Immediately quench each time point with 4x SDS-PAGE Loading Buffer containing 10 mM DTT .

-

Critical: DTT acts as a scavenger thiol to instantly stop the reaction.

-

-

Click Chemistry: Perform CuAAC conjugation with Rhodamine-Azide.

-

Analysis: Resolve on SDS-PAGE and image fluorescence.

Data Analysis & Decision Logic

Quantify the band intensity of the specific target relative to the background smear.

| Time Point | Target Intensity (Normalized) | Background Intensity | Decision |

| 1 min | 20% | Low | Too short |

| 5 min | 75% | Low | Sub-optimal |

| 15 min | 95% | Low | OPTIMAL ( |

| 30 min | 98% | Moderate | Acceptable |

| 60 min | 100% | High | Non-specific |

Protocol B: Determination of for Inhibitors

Objective: Quantify the potency of a covalent inhibitor. Unlike

The "Kitz-Wilson" Protocol (Time-Dependent Inhibition)

Materials:

-

Recombinant Enzyme

-

Substrate (Fluorogenic or Mass Spec compatible)

-

Inhibitor (5-7 concentrations)[2]

Step-by-Step Protocol:

-

Pre-Incubation: Incubate Enzyme (

) with Inhibitor (-

range:

-

Time points: 0, 5, 10, 20, 40, 60 min.

-

range:

-

Dilution/Start: At each time point, dilute an aliquot of the

mixture into a solution containing the Substrate (-

Expert Note: The dilution must be large (e.g., 1:50) to effectively stop the binding reaction and prevent reversible inhibition artifacts.

-

-

Measurement: Measure the initial velocity (

) of the enzymatic reaction. -

Data Processing:

Workflow Visualization

Caption: Workflow for determining kinetic parameters of time-dependent covalent inhibition.

Comparative Reactivity Data

Understanding where your specific chloroacetamide sits on the reactivity scale is crucial for estimating initial time points.

| Electrophile Class | Mechanism | Approx.[4][5][6] Reactivity (GSH | Typical | Specificity Risk |

| Acrylamide | Michael Addition | Slow (> 120 min) | 60 - 120 min | Low |

| Fast (15 - 60 min) | 10 - 30 min | High | ||

| 2-Chloroacetamide (N,N-dimethyl) | Very Fast (< 10 min) | 1 - 10 min | Very High |

Data Source: Synthesized from comparative chemoproteomic studies [1, 2].

Structural Nuance

Recent quantum mechanical (QM) studies indicate that

-

Implication: If using a dimethyl-amide scaffold, reduce incubation time by 50% compared to mono-amide protocols.

Troubleshooting & Controls

The "Hook Effect" (Oversaturation)

If you observe a loss of signal at very high concentrations or long times in live-cell experiments, it may be due to toxicity or proteasomal degradation of the labeled protein.

-

Solution: Perform a "Pulse-Chase" experiment. Label for a short time (

), wash, and incubate in media to observe protein stability.

Validating Covalent Binding

To confirm the time-dependent signal is truly covalent:

-

Denaturation: Boil the sample in SDS. Non-covalent interactions will break; covalent bonds (thioether) will remain.

-

Mass Shift: Perform Intact Protein MS. Look for the specific mass adduct (+ mass of inhibitor - HCl).

References

-

Åbrányi-Balogh, P. et al. (2018).[7] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry. Link

-

Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

-

Strelow, J. M. (2017).[3] "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery. Link

-

WuXi Biology. (2021). "QM Analyses for Cysteine – Chloroacetamide Bioconjugation." WuXi AppTec. Link

-

Resnick, E. et al. (2019). "Rapid Kinetics of Chloroacetamide Labeling." Journal of the American Chemical Society.[8] Link

Sources

- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 2. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 3. criver.com [criver.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pak.elte.hu [pak.elte.hu]

- 8. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]

scale-up procedures for 2-(2-Chloroacetamido)-4-fluorobenzoic acid production

Application Note: Scale-Up Procedures for 2-(2-Chloroacetamido)-4-fluorobenzoic Acid Production

Abstract & Strategic Overview

This guide details the scale-up protocol for synthesizing This compound , a critical pharmacophore intermediate often utilized in the production of quinazolinone-based kinase inhibitors and anti-inflammatory agents.

The primary challenge in scaling this reaction from gram to kilogram quantities is the competition between N-acylation (desired) and cyclodehydration (undesired formation of benzoxazinone), as well as the hydrolysis of the highly reactive chloroacetyl chloride reagent.

Core Strategy: We utilize a modified Schotten-Baumann biphasic system or a controlled anhydrous 2-MeTHF process . This guide prioritizes the anhydrous 2-MeTHF route for scale-up due to its superior impurity profile, easier solvent recovery, and prevention of reagent hydrolysis, which is a common failure mode in aqueous systems at scale.

Retrosynthetic Analysis & Reaction Design

Reaction Scheme:

-

Starting Material (SM): 2-Amino-4-fluorobenzoic acid (CAS: 446-35-5)

-

Reagent: Chloroacetyl Chloride (CAC) (CAS: 79-04-9)

-

Critical Process Parameters (CPPs):

-

Temperature: Must be maintained

during addition to prevent thermal runaway and cyclization. -

Stoichiometry: Slight excess of CAC (1.1 equiv) is required, but large excesses lead to bis-acylation.

-

Base Selection: Pyridine or Triethylamine (TEA) acts as an HCl scavenger.

-

Process Safety & Hazard Analysis (PHA)

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water. Engineering Control: All transfers must occur in a closed system under

atmosphere. Scrubber system required for HCl off-gassing. -

Exotherm: The acylation is highly exothermic. Control: Jacketed reactor with cryo-cooling capacity is mandatory. Dosing rate must be linked to reactor internal temperature (Ti).

-

Dust Hazard: 2-Amino-4-fluorobenzoic acid is a fine powder. Grounding and bonding of all solids handling equipment is required to prevent electrostatic discharge.

Materials & Equipment Specifications

| Component | Grade | Specification | Role |

| Reactor | Pilot | 50L Glass-Lined or Hastelloy | Main vessel |

| Solvent | ACS/HPLC | 2-Methyltetrahydrofuran (2-MeTHF) | Green solvent, easy drying |

| Reagent A | >98% | 2-Amino-4-fluorobenzoic acid | Limiting Reagent |

| Reagent B | >99% | Chloroacetyl Chloride | Electrophile |

| Base | >99% | Triethylamine (TEA) or Pyridine | Acid Scavenger |

| Quench | Industrial | 1N HCl (aq) | Protonation/Precipitation |

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Phase 1: Reactor Preparation & Charging

-

Inertion: Purge the 50L reactor with Nitrogen (

) for 3 cycles to remove moisture. -

Charging: Charge 1.0 kg (6.45 mol) of 2-Amino-4-fluorobenzoic acid.

-

Solvation: Add 10 L of dry 2-MeTHF . Agitate at 150 RPM. The solid may not fully dissolve; a slurry is acceptable.

-

Base Addition: Add 1.44 kg (14.2 mol, 2.2 equiv) of Triethylamine (TEA). The mixture should become homogeneous as the ammonium salt forms.

-

Cooling: Cool the jacket to

to achieve an internal temperature (

Phase 2: Controlled Acylation (The Critical Step)

-

Dosing: Charge 0.80 kg (7.1 mol, 1.1 equiv) of Chloroacetyl Chloride into a header tank.

-

Addition: Add CAC dropwise over 2 to 3 hours .

-

Constraint: Maintain

. If

-

-

Reaction: Once addition is complete, allow

to rise to -

IPC (In-Process Control): Sample for HPLC.

-

Pass Criteria:

Starting Material remaining.

-

Phase 3: Quench & Isolation

-

Quench: Cool

back to -

Acidification: Adjust pH to 2.0–3.0 using 2N HCl . This protonates the carboxylate, causing the product to precipitate from the organic/aqueous interface.

-

Note: Do not go below pH 1.0 to avoid hydrolyzing the amide bond.

-

-

Phase Separation: If the product is soluble in the organic layer (depending on exact lipophilicity), separate the layers. If it precipitates as a solid (likely), proceed to filtration.[1]

-

Washing: Wash the filter cake with 3 x 2 L Water (removes TEA salts) followed by 2 L of cold Toluene (removes unreacted organic impurities).

Phase 4: Drying

-

Drying: Vacuum dry at

for 12 hours.-

Caution: Do not exceed

to prevent cyclization to the benzoxazinone.

-

Process Analytical Technology (PAT) & Visualization

Workflow Logic Diagram

The following diagram illustrates the critical decision nodes and flow of the synthesis.

Caption: Figure 1: Critical Process Flow for Scale-Up Synthesis. Note the IPC loop and Temperature constraints.

Impurity Control Strategy

| Impurity Type | Origin | Control Measure |

| Starting Material | Incomplete Reaction | Ensure 1.1 equiv CAC; Check base stoichiometry. |

| Benzoxazinone | Cyclization (Overheating) | Keep reaction |

| Hydrolyzed Reagent | Wet Solvent/Atmosphere | Use anhydrous 2-MeTHF; |

| Bis-acylation | Excess Reagent | Strict control of stoichiometry (1.05 - 1.1 equiv). |

Troubleshooting Guide

-

Issue: Product is oiling out instead of crystallizing.

-

Issue: Low Yield (< 80%).

-

Issue: High levels of Benzoxazinone impurity.

References

-

BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

-

Organic Syntheses. (1943).[7] p-Fluorobenzoic Acid.[7] Org. Synth. 1943, 23, 299. Retrieved from

-

National Institutes of Health (NIH). (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study. PubMed. Retrieved from

-

ChemicalBook. (2023). 2-Chloro-4-fluorobenzoic acid Synthesis and Intermediates. Retrieved from

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid

This technical guide details the purification and troubleshooting protocols for 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate often used in the synthesis of tryptanthrin derivatives, quinazolinones, and kinase inhibitors.

Product Identity:

-

Chemical Name: this compound

-

Core Structure: Benzoic acid scaffold with a 4-fluoro substituent and a 2-chloroacetamido group.[1][2][3][4]

-

Key Reactivity: The alkyl chloride is an electrophile (susceptible to nucleophilic attack/hydrolysis); the carboxylic acid allows for pH-dependent solubility; the amide bond is stable but can cyclize to form 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one under dehydrating/high-heat conditions.

Part 1: Core Purification Protocols

Method A: Recrystallization (Primary Recommendation)

Best for removing trace starting materials (2-amino-4-fluorobenzoic acid) and cyclized impurities.

Solvent System: Ethanol/Water (3:1 v/v) or Acetonitrile. Protocol:

-

Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.

-

Filtration (Hot): If insoluble particles remain (likely inorganic salts or polymerized byproducts), filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Remove from heat. Add warm Water dropwise until a faint turbidity persists. Re-heat slightly to clear, then allow to cool slowly to room temperature (20–25°C) over 2 hours.

-

Isolation: Cool further in an ice bath (0–5°C) for 30 minutes. Filter the white crystalline solid.[2][3]

-

Wash: Wash the filter cake with cold 25% Ethanol/Water.

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to prevent thermal cyclization.

Method B: Acid-Base Precipitation (Alternative)

Best for bulk removal of non-acidic impurities (e.g., unreacted chloroacetyl chloride, neutral cyclized byproducts).

Protocol:

-

Dissolution: Dissolve crude solid in 5% aqueous Sodium Bicarbonate (

). Note: Avoid NaOH to prevent hydrolysis of the chloroacetyl group. -

Extraction: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) to remove non-acidic impurities. Discard the organic layer.

-

Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously.

-

Filtration: Collect the precipitate by filtration. Wash extensively with water to remove trapped salts.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product purity is low, and I see a peak at M-18 (loss of water) in the Mass Spec. What is this?

Diagnosis: You have likely formed the cyclized quinazolinone byproduct (2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one). Cause: This occurs if the reaction or drying temperature was too high (>60°C) or if a dehydrating agent was present. Solution:

-

Purification: The quinazolinone is less acidic than your product. Use Method B (Acid-Base Precipitation) . The cyclized impurity will remain in the organic wash (Ethyl Acetate), while your product stays in the bicarbonate layer.

-

Prevention: Keep reaction temperatures below 40°C and avoid acidic drying conditions.

Q2: The product is not precipitating during acidification (Method B).

Diagnosis: The particle size is too fine (colloidal) or the chloroacetyl group hydrolyzed. Cause: Rapid addition of acid or hydrolysis to 2-amino-4-fluorobenzoic acid (if pH was >10 or held too long). Solution:

-

Immediate Fix: Add solid NaCl to saturate the solution (salting out) and cool to -10°C.

-

Check Integrity: Run TLC/LC-MS. If the chloroacetyl group is lost (mass corresponds to starting material), the batch must be re-acylated.

Q3: The solid turns yellow/brown during drying.

Diagnosis: Oxidation of trace unreacted aniline (2-amino-4-fluorobenzoic acid). Solution:

-

Recrystallize: Use Method A but add a pinch of activated charcoal during the hot dissolution step. Filter hot to remove the charcoal and color bodies.

Part 3: Data & Visualization

Solubility Profile

| Solvent | Solubility (25°C) | Solubility (Hot) | Suitability |

| Water | Insoluble | Slightly Soluble | Anti-solvent |

| Ethanol | Soluble | Very Soluble | Primary Solvent |

| Ethyl Acetate | Soluble | Soluble | Extraction only |

| DCM | Soluble | Soluble | Reaction Solvent |

| 5% NaHCO3 | Soluble (as salt) | N/A | Purification |

Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on impurity profile.

Experimental Protocol: Synthesis & Workup

Context: To ensure the starting material for purification is viable.

-

Reaction: Dissolve 2-amino-4-fluorobenzoic acid (1 eq) in DCM. Add Pyridine (1.1 eq). Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir at RT for 2 hours.

-

Quench: Pour into ice water.

-

Workup: Separate organic layer.[5] Wash with 1N HCl (removes pyridine), then Water. Dry over

.[5][6] Evaporate to obtain crude solid. -

Proceed to Method A or B.

References

-

ChemicalBook. (n.d.). Synthesis of 2-chloro-4-fluorobenzoic acid and derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroacetamido benzoic acid derivatives. Retrieved from

-

ResearchGate. (2024). Synthesis of quinazolin-4(3H)-one from 2-aminobenzoic acid derivatives.[7][8] Retrieved from

-

Google Patents. (2004). US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta (Synthesis of amide intermediates). Retrieved from

Sources

- 1. WO2001081346A2 - Inhibitors of human phosphatidyl-inositol 3-kinase delta - Google Patents [patents.google.com]

- 2. US8044068B2 - Aminopyrrolidine compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

Technical Support Center: Cyclization of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Cyclization Failures & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The cyclization of 2-(2-Chloroacetamido)-4-fluorobenzoic acid (Starting Material, SM ) is a critical gateway step in the synthesis of pharmacophores like Afatinib and other 4-anilinoquinazolines. The target cyclized product is typically 2-(chloromethyl)-6-fluoro-4H-3,1-benzoxazin-4-one (Intermediate I ), which acts as an electrophilic scaffold for subsequent ring expansion to quinazolinones.

Failures in this cyclization generally fall into three distinct phenotypes. Identify your issue below to jump to the relevant troubleshooting module:

| Failure Phenotype | Symptom Description | Likely Root Cause |

| Type A: Kinetic Stalling | Reaction stalls; SM remains unchanged by TLC/LCMS even after reflux. | Deactivation of dehydrating agent (wet solvent) or insufficient activation energy. |

| Type B: Thermodynamic Collapse | Product forms but degrades during workup/purification; "disappears" on silica. | Hydrolytic instability of the benzoxazinone ring; acidic silica cleavage. |

| Type C: The "Black Tar" Effect | Reaction mixture turns dark/viscous; multiple spots on TLC; loss of alkyl chloride. | Thermal polymerization of the |

The Chemistry of Failure: Mechanistic Insight

To troubleshoot effectively, you must understand the competing pathways. The reaction is a dehydration driven by the activation of the carboxylic acid.

The Reaction Pathway

The standard protocol utilizes a dehydrating agent (Acetic Anhydride or Thionyl Chloride). The 4-fluoro substituent is electron-withdrawing, which increases the acidity of the carboxylic acid (good for activation) but decreases the nucleophilicity of the amide oxygen/nitrogen (bad for cyclization), often requiring higher temperatures than non-fluorinated analogs.

Figure 1: Competing pathways in the cyclization of N-acyl anthranilic acids. Note the reversibility of the activation step in the presence of moisture.

Protocol Optimization & Troubleshooting Guides

Method A: Acetic Anhydride (Ac₂O) – The "Gentle" Route

Recommended for initial attempts and gram-scale batches.

The Protocol:

-

Suspend SM (1.0 eq) in Acetic Anhydride (5.0–10.0 eq).

-

Heat to 80–90°C (Do not exceed 100°C).

-

Monitor by TLC (System: Hexane/EtOAc 7:3). SM is polar/streaking; Product is less polar, UV active.

-

Critical Step: Removal of excess Ac₂O.

Troubleshooting Q&A:

Q: My reaction turns black at reflux (140°C).

-

A: You are overheating. The

-chloromethyl group is reactive. At >100°C, it can undergo intermolecular alkylation with the amide nitrogen of another molecule, leading to polymerization. -

Fix: Lower temperature to 85°C. If reaction is slow, add a catalytic amount of anhydrous Sodium Acetate (NaOAc) to buffer the acidity and assist deprotonation.

Q: I see product on TLC, but after rotovap, it's gone/degraded.

-

A: This is Type B Failure . The benzoxazinone is sensitive to moisture and heat. If you rotovap Ac₂O at high bath temp (>60°C), the residual acetic acid + trace moisture hydrolyzes the ring back to SM.

-

Fix: Co-evaporate with Toluene to remove Ac₂O azeotropically at lower temperatures. Store the solid under N₂. Do not perform an aqueous wash (e.g., NaHCO₃) unless the solvent is strictly immiscible (DCM) and the process is fast ( < 5 mins).

Method B: Thionyl Chloride (SOCl₂) – The "Force" Route

Recommended for stubborn substrates or scale-up where Ac₂O removal is difficult.

The Protocol:

-

Suspend SM in dry Toluene or DCM.

-

Add SOCl₂ (2.0 eq) and cat. DMF (1 drop).

-

Reflux (Toluene) or 40°C (DCM) until gas evolution ceases.

Troubleshooting Q&A:

Q: The product precipitates but is sticky/gummy.

-

A: This is often the Hydrochloride salt of the intermediate or trapped SO₂.

-

Fix: Wash the solid with cold dry ether or hexane. Avoid alcohols (methanol/ethanol) as they will react with the benzoxazinone to form the open ester (solvolysis).

Purification: The "Silica Trap"

Warning: 2-(chloromethyl)-benzoxazinones are notoriously unstable on silica gel due to the acidic surface protons, which catalyze ring opening.

-

Solution 1 (Crystallization): This is the gold standard. The product usually crystallizes from the reaction mixture (if using Ac₂O) upon cooling. Wash with Hexane/Heptane.

-

Solution 2 (Neutralization): If chromatography is mandatory, pretreat the silica column with 1% Triethylamine in Hexane to neutralize acidity, or use Neutral Alumina .

Analytical Data & Specifications

When validating your product, ensure your data matches the expected benzoxazinone profile, not the quinazolinone or open ester.

| Analytical Method | Expected Signal (Benzoxazinone) | Red Flag (Failure Mode) |

| IR Spectroscopy | 1750–1780 cm⁻¹ (Lactone C=O) | 1650–1690 cm⁻¹ (Amide/Acid C=O) → Hydrolysis |

| ¹H NMR | Singlet at ~4.5 ppm (CH₂Cl) | Shift to ~4.1 ppm or loss of integration → Alkylation/Degradation |